2-Methyl-3-heptanone

Description

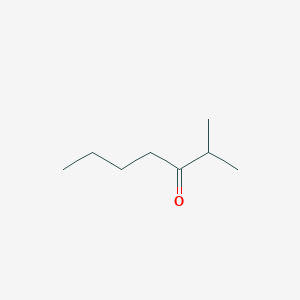

Structure

3D Structure

Properties

IUPAC Name |

2-methylheptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-4-5-6-8(9)7(2)3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYMFUCZDNNGFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073395 | |

| Record name | 3-Heptanone, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow liquid | |

| Record name | 2-Methylheptan-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1088/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in fats, Miscible at room temperature (in ethanol) | |

| Record name | 2-Methylheptan-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1088/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.811-0.821 | |

| Record name | 2-Methylheptan-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1088/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13019-20-0 | |

| Record name | 2-Methyl-3-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13019-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-heptanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013019200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-3-HEPTANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Heptanone, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylheptan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-3-HEPTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CH4JHS76WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-3-heptanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032402 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Physical characteristics of butyl isopropyl ketone

An In-Depth Technical Guide to the Physical Characteristics of Butyl Isopropyl Ketone For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl isopropyl ketone, systematically known as 5-methyl-3-hexanone, is an aliphatic ketone with the chemical formula C₇H₁₄O.[1][2] Its structural composition features a hexane (B92381) backbone with a carbonyl group at the third carbon and a methyl group at the fifth.[1] This compound, also referred to as ethyl isobutyl ketone, presents as a colorless liquid with a characteristic ketone odor.[1] Its moderate boiling point and solubility in organic solvents make it a relevant compound in various chemical syntheses and industrial applications.[1] Understanding its core physical characteristics is fundamental for its application in research and development, particularly for reaction modeling, solvent selection, and quality control.

This technical guide provides a consolidated overview of the key physical properties of 5-methyl-3-hexanone, detailed experimental protocols for their determination, and logical diagrams to illustrate molecular structure and experimental workflows.

Core Physical and Chemical Properties

The following table summarizes the key quantitative physical properties of 5-methyl-3-hexanone (CAS 623-56-3).

| Property | Value | Unit | Source(s) |

| IUPAC Name | 5-Methyl-3-hexanone | - | [3] |

| Synonyms | Butyl isopropyl ketone, Ethyl isobutyl ketone | - | [1][2] |

| CAS Number | 623-56-3 | - | [2] |

| Molecular Formula | C₇H₁₄O | - | [1][2] |

| Molecular Weight | 114.19 | g/mol | [2][4] |

| Appearance | Colorless Liquid | - | [1] |

| Boiling Point | 135 - 136 | °C | [2][3][4][5] |

| Density | 0.81 | g/mL | [2][4][6] |

| Refractive Index (n_D²⁰) | 1.40 | - | [6] |

| Solubility | Limited in water; Soluble in organic solvents. | - | [1] |

| Melting Point | Data not readily available in cited literature. The isomeric compound 5-methyl-2-hexanone (B1664664) has a melting point of -74 °C. | °C | [7][8] |

Mandatory Visualizations

Visualizations are provided for key logical and experimental workflows related to the characterization of 5-methyl-3-hexanone.

Caption: Logical workflow for deriving the IUPAC name 5-Methyl-3-hexanone.

Caption: Experimental workflow for boiling point determination using the Thiele tube method.

Experimental Protocols

Detailed methodologies for determining the key physical properties of butyl isopropyl ketone are provided below. These protocols are generalized for a standard research laboratory setting.

Determination of Boiling Point (Thiele Tube Method)

This micro-method is suitable for small sample volumes and provides an accurate boiling point, defined as the temperature where the vapor pressure of the liquid equals the external pressure.

-

Apparatus: Thiele tube, mineral oil, thermometer (-10 to 200 °C), small test tube (e.g., 6x50 mm culture tube), capillary tube (sealed at one end), rubber band or wire, clamp, and heat source (Bunsen burner or heat gun).

-

Protocol:

-

Sample Preparation: Fill the small test tube to a depth of approximately 1-2 cm with 5-methyl-3-hexanone.

-

Capillary Insertion: Place the capillary tube into the test tube with the open end submerged in the liquid and the sealed end protruding above the surface.

-

Assembly: Secure the test tube to the thermometer using a small rubber band. The bottom of the test tube should be aligned with the thermometer bulb.

-

Mounting: Clamp the Thiele tube to a ring stand. Insert the thermometer and attached sample into the Thiele tube, ensuring the sample is positioned in the main body of the tube and the rubber band is above the mineral oil level. The oil should circulate freely.

-

Heating: Gently heat the side arm of the Thiele tube with a heat source. This design promotes convection currents, ensuring uniform temperature distribution in the oil.

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.

-

Measurement: Once a vigorous stream of bubbles is observed, remove the heat source. The apparatus will begin to cool. The boiling point is the temperature at which the bubble stream ceases and the liquid is drawn back into the capillary tube. Record this temperature.

-

Determination of Density (Gravimetric Method)

This method relies on the direct measurement of the mass of a known volume of the liquid.

-

Apparatus: Analytical balance (readable to 0.001 g), volumetric flask or pycnometer (e.g., 10 mL, Class A), thermometer, and a Pasteur pipette.

-

Protocol:

-

Preparation: Ensure the volumetric flask or pycnometer is scrupulously clean and dry.

-

Tare Mass: Accurately measure and record the mass of the empty, dry flask.

-

Sample Filling: Carefully fill the flask with 5-methyl-3-hexanone up to the calibration mark. Use a Pasteur pipette for the final adjustment to ensure the bottom of the meniscus is precisely on the mark. Ensure there are no air bubbles.

-

Equilibration & Mass Measurement: Allow the sample to equilibrate to a known, constant temperature (e.g., 20°C or 25°C) and record this temperature. Accurately measure and record the mass of the filled flask.

-

Calculation:

-

Calculate the mass of the liquid by subtracting the tare mass from the filled mass.

-

Density is calculated using the formula: Density = Mass / Volume . The volume is the calibrated volume of the flask.

-

-

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a highly characteristic property sensitive to purity.

-

Apparatus: Abbe refractometer, constant temperature water bath, light source (typically sodium D-line, 589 nm), and a clean dropper.

-

Protocol:

-

Calibration: Calibrate the refractometer using a standard of known refractive index, such as distilled water (n_D²⁰ = 1.3330). Circulate water from the water bath through the refractometer prisms to maintain a constant temperature (e.g., 20.0 °C).

-

Sample Application: Open the hinged prisms of the refractometer. Using a clean dropper, place 2-3 drops of 5-methyl-3-hexanone onto the surface of the lower (measuring) prism.

-

Measurement: Close the prisms firmly. Position the light source to illuminate the prisms. Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible.

-

Dispersion Correction: If a colored band is visible at the border of the light/dark fields, adjust the dispersion correction knob until the boundary is a sharp, achromatic line.

-

Reading: Adjust the main knob to center the sharp boundary line precisely on the crosshairs of the eyepiece.

-

Record Value: Depress the switch to illuminate the internal scale and read the refractive index value. Record the value along with the measurement temperature (e.g., n_D²⁰).

-

Acquisition of Infrared (IR) Spectrum

IR spectroscopy identifies functional groups within a molecule. For a ketone, the most prominent feature is the strong carbonyl (C=O) stretch.

-

Apparatus: Fourier-transform infrared (FTIR) spectrometer, salt plates (e.g., NaCl or KBr), and a clean dropper.

-

Protocol:

-

Spectrometer Preparation: Ensure the spectrometer sample chamber is clean and dry. Perform a background scan to record the spectrum of the ambient atmosphere (primarily CO₂ and H₂O), which will be automatically subtracted from the sample spectrum.

-

Sample Preparation (Neat Liquid): Place one clean, dry salt plate on a holder. Apply 1-2 drops of 5-methyl-3-hexanone to the center of the plate.

-

Film Creation: Place the second salt plate on top of the first and gently rotate it to spread the liquid into a thin, uniform film between the plates. The film should be free of air bubbles.

-

Data Acquisition: Place the assembled salt plates into the sample holder within the spectrometer.

-

Scan: Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding 16 to 32 scans is standard practice to improve the signal-to-noise ratio.

-

Analysis: Analyze the resulting spectrum. For 5-methyl-3-hexanone, expect a very strong, sharp absorbance peak around 1715 cm⁻¹, characteristic of a saturated aliphatic ketone C=O stretch. Also, observe C-H stretching absorbances just below 3000 cm⁻¹.

-

References

- 1. CAS 623-56-3: 5-Methyl-3-hexanone | CymitQuimica [cymitquimica.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Ethyl Isobutyl Ketone | 623-56-3 [sigmaaldrich.com]

- 4. AB135858 | CAS 623-56-3 – abcr Gute Chemie [abcr.com]

- 5. 5-Methylhexan-3-one | C7H14O | CID 12187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl Isobutyl Ketone | 623-56-3 | TCI EUROPE N.V. [tcichemicals.com]

- 7. 5-メチル-2-ヘキサノン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 5-methyl-2-hexanone [stenutz.eu]

2-Methyl-3-heptanone (CAS 13019-20-0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Methyl-3-heptanone (CAS: 13019-20-0), a volatile organic compound with applications in analytical chemistry and flavor science. This document consolidates its physicochemical properties, safety data, and known applications. Detailed experimental protocols for its synthesis and use as an internal standard in gas chromatography-mass spectrometry (GC-MS) are presented. Furthermore, this guide explores the potential biological activities of this compound by examining related ketone compounds, suggesting avenues for future research in areas such as pheromonal communication and antimicrobial activity.

Chemical and Physical Properties

This compound, also known as butyl isopropyl ketone, is a colorless to pale yellow liquid.[1] It is characterized by a fruity odor.[2] This ketone is insoluble in water but soluble in fats and miscible with ethanol.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 13019-20-0 | |

| Molecular Formula | C₈H₁₆O | |

| Molecular Weight | 128.21 g/mol | [3] |

| Boiling Point | 158-160 °C | [4] |

| Density | 0.816 g/mL at 25 °C | [4] |

| Refractive Index | 1.411 (n20/D) | [4] |

| Flash Point | 43 °C (110 °F) | [2] |

| Solubility | Insoluble in water; soluble in fats and ethanol | [1] |

Safety and Handling

This compound is a flammable liquid and vapor.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Table 2: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement | GHS Pictogram |

| Flammable liquids | H226: Flammable liquid and vapor | 🔥 |

| Skin corrosion/irritation | H315: Causes skin irritation | ❕ |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation | ❕ |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | ❕ |

Synthesis Protocol

3.1. Materials and Equipment

-

Magnesium turnings

-

Dry diethyl ether

-

Anhydrous sodium sulfate (B86663)

-

Sodium dichromate

-

Sulfuric acid

-

Round-bottom flasks

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

-

Magnetic stirrer and stir bar

3.2. Experimental Procedure

Step 1: Preparation of the Grignard Reagent (sec-Butylmagnesium Bromide)

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine magnesium turnings and dry diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of 2-bromobutane in dry diethyl ether to the magnesium suspension. The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux by controlling the rate of addition.

-

After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

Step 2: Grignard Reaction with Isobutyraldehyde

-

Cool the Grignard reagent in an ice bath.

-

Slowly add a solution of isobutyraldehyde in dry diethyl ether to the cooled Grignard reagent.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude secondary alcohol, 2-methyl-3-heptanol (B94098).

Step 3: Oxidation to this compound

-

Prepare a solution of sodium dichromate in water and sulfuric acid.

-

Cool the dichromate solution in an ice bath.

-

Slowly add the crude 2-methyl-3-heptanol to the cooled oxidizing solution with vigorous stirring.

-

After the addition, remove the ice bath and allow the reaction to proceed at room temperature for several hours.

-

Extract the reaction mixture with diethyl ether.

-

Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent.

-

Purify the resulting crude this compound by fractional distillation.

Caption: Synthesis workflow for this compound.

Applications

4.1. Internal Standard in Analytical Chemistry

This compound is frequently used as an internal standard for the quantification of volatile organic compounds in complex matrices by GC-MS.[4] Its chemical properties, including volatility and stability, make it a suitable reference compound for analyzing flavor profiles in food and beverages, as well as metabolites in biological samples.

4.1.1. Experimental Protocol: Quantification of Volatiles in a Liquid Matrix using GC-MS with this compound as an Internal Standard

Materials and Equipment:

-

Sample matrix (e.g., fruit juice, cell culture media)

-

This compound (internal standard solution of known concentration)

-

Solid-Phase Microextraction (SPME) device with appropriate fiber (e.g., DVB/CAR/PDMS)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

GC column suitable for volatile analysis (e.g., HP-5MS)

-

Heated agitator for SPME

-

Vials with septa

Procedure:

-

Sample Preparation:

-

Pipette a known volume of the liquid sample into a headspace vial.

-

Add a precise volume of the this compound internal standard solution to the vial.

-

Seal the vial with a septum cap.

-

-

SPME Extraction:

-

Place the vial in a heated agitator.

-

Expose the SPME fiber to the headspace of the sample for a defined period and at a specific temperature to allow for the adsorption of volatile compounds.

-

-

GC-MS Analysis:

-

Inject the adsorbed analytes by inserting the SPME fiber into the hot GC inlet for thermal desorption.

-

GC Conditions (Example): [1]

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: Initial temperature of 40°C (hold for 2 min), ramp to 250°C at 10°C/min.

-

Injector Temperature: 250°C

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: Scan from m/z 35 to 350

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

-

-

Data Analysis:

-

Identify the peaks corresponding to the target analytes and the internal standard (this compound) based on their retention times and mass spectra.

-

Calculate the response factor for each analyte relative to the internal standard using calibration standards.

-

Quantify the concentration of the target analytes in the sample by comparing their peak areas to the peak area of the internal standard.

-

Caption: GC-MS workflow with this compound as an internal standard.

4.2. Flavor and Fragrance

This compound is recognized as a flavoring agent.[3] It has a flavor profile described as green.[3] This compound is found naturally in some foods, including muscadine grapes and cooked chicken.[4]

Potential Biological Activities and Future Research Directions

Currently, there is a lack of direct research on the specific biological activities and signaling pathways of this compound. However, studies on structurally related ketones provide a basis for postulating potential areas of investigation.

5.1. Pheromonal Activity

The related compound, 2-heptanone (B89624), is a known pheromone in rodents and insects.[5] In rats, it is released in urine under stress and is detected by the main olfactory epithelium, where it interacts with specific olfactory receptors.[5] Given the structural similarity, it is plausible that this compound could also have pheromonal properties in certain species, potentially acting as an attractant, repellent, or alarm signal. Future research could involve electrophysiological and behavioral assays to screen for its effects on various organisms.

5.2. Antimicrobial and Anesthetic Properties

Another related ketone, 6-methyl-2-heptanone, has demonstrated antifungal activity against Alternaria solani by disrupting the fungal cell membrane.[6] Additionally, 2-heptanone has been shown to have anesthetic effects on honeybee pests.[5] These findings suggest that this compound could be investigated for its potential antimicrobial or anesthetic properties. In vitro studies could assess its efficacy against a range of microbial pathogens, and its mechanism of action could be explored through membrane permeability assays and microscopic analysis.

Caption: Potential biological activities of this compound.

Conclusion

This compound is a well-characterized ketone with established applications as an internal standard in analytical chemistry and as a flavoring agent. This guide has provided a comprehensive overview of its properties, along with detailed protocols for its synthesis and analytical use. While direct research into its biological activities is limited, the known functions of structurally similar ketones suggest promising avenues for future investigation into its potential as a pheromone or antimicrobial agent. Such research could expand the utility of this compound into the fields of chemical ecology and drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound, 13019-20-0 [thegoodscentscompany.com]

- 3. This compound | C8H16O | CID 25611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 13019-20-0 [chemicalbook.com]

- 5. 2-Heptanone - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Mechanism of a Volatile Organic Compound (6-Methyl-2-Heptanone) Emitted From Bacillus subtilis ZD01 Against Alternaria solani in Potato [frontiersin.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Methyl-3-heptanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the organic compound 2-Methyl-3-heptanone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed spectral data, experimental protocols, and a visual representation of the molecular structure's correlation with its NMR signals.

Introduction

This compound (C₈H₁₆O) is a ketone with a branched alkyl structure. Understanding its chemical structure and the electronic environment of its constituent atoms is crucial for its application in various scientific domains. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of organic compounds. This guide presents the complete ¹H and ¹³C NMR spectral data for this compound, facilitating its identification and characterization.

NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 0.90 | Triplet | 3H | H-7 |

| b | 1.05 | Doublet | 6H | H-1, H-1' |

| c | 1.30 | Multiplet | 2H | H-6 |

| d | 1.53 | Multiplet | 2H | H-5 |

| e | 2.40 | Triplet | 2H | H-4 |

| f | 2.58 | Multiplet | 1H | H-2 |

¹³C NMR Spectral Data

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 13.9 | C-7 |

| 2 | 18.2 | C-1, C-1' |

| 3 | 22.4 | C-6 |

| 4 | 26.1 | C-5 |

| 5 | 40.5 | C-4 |

| 6 | 41.5 | C-2 |

| 7 | 216.3 | C-3 (C=O) |

Experimental Protocol

The following is a representative experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a liquid sample such as this compound.

3.1. Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has a known chemical shift for reference. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: Prepare a solution of approximately 5-25 mg of this compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for calibrating the chemical shift axis.

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) for data acquisition.

-

Tuning and Locking: Insert the sample into the spectrometer probe. Tune and match the probe to the appropriate frequency. Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shimming: Perform shimming of the magnetic field to optimize its homogeneity across the sample, which results in sharp and well-resolved NMR signals.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance signal intensity.

-

Spectral Width: Set a wider spectral width to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 128 to 1024 or more) is required to obtain a good signal-to-noise ratio.

-

3.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into a frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode with a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm to correct for any distortions in the baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: For ¹H NMR spectra, integrate the area under each signal to determine the relative number of protons contributing to each peak.

-

Peak Picking: Identify and list the chemical shifts of all peaks in both ¹H and ¹³C NMR spectra.

Visualization of Structure-Spectra Correlation

The following diagram illustrates the logical relationship between the chemical structure of this compound and its corresponding ¹H and ¹³C NMR signals.

Mass spectrometry fragmentation pattern of 2-Methyl-3-heptanone

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Methyl-3-heptanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound (C₈H₁₆O). Understanding these fragmentation pathways is critical for the structural elucidation of unknown compounds and for metabolism studies in drug development. This document outlines the primary fragmentation mechanisms, presents quantitative data of the resulting ions, and provides a standardized experimental protocol for acquiring similar mass spectra.

Core Fragmentation Mechanisms

Under electron ionization, this compound undergoes several characteristic fragmentation reactions. The most prominent of these are alpha-cleavage and the McLafferty rearrangement, which are common fragmentation pathways for ketones.[1][2]

1.1. Alpha-Cleavage

Alpha-cleavage is the scission of the carbon-carbon bond adjacent to the carbonyl group.[1][3] This process is highly favored because it results in the formation of a resonance-stabilized acylium ion.[2] For this compound, there are two potential sites for alpha-cleavage, leading to the formation of different fragment ions.

-

Cleavage of the Isopropyl-Carbonyl Bond: Breakage of the bond between the carbonyl carbon and the isopropyl group results in the loss of an isopropyl radical (•CH(CH₃)₂) to form a butyl acylium ion.

-

Cleavage of the Butyl-Carbonyl Bond: Alternatively, cleavage of the bond between the carbonyl carbon and the butyl group leads to the loss of a butyl radical (•CH₂CH₂CH₂CH₃) and the formation of an isopropyl acylium ion.

The relative abundance of the resulting fragment ions often depends on the stability of the radical lost and the resulting cation.[4]

1.2. McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that possess a γ-hydrogen atom.[2][5] This process involves the transfer of a γ-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the β-carbon-carbon bond.[2] This results in the formation of a neutral alkene and a resonance-stabilized enol radical cation.[2] For this compound, a McLafferty rearrangement can occur, leading to the elimination of a neutral propene molecule.

Quantitative Fragmentation Data

The mass spectrum of this compound is characterized by a series of fragment ions, with the most abundant peaks corresponding to the stable ions formed through the fragmentation pathways described above. The quantitative data for the major fragments, as sourced from the NIST Mass Spectrometry Data Center, is summarized below.[6]

| m/z | Relative Intensity (%) | Proposed Fragment Ion | Fragmentation Pathway |

| 128 | 5 | [C₈H₁₆O]⁺• | Molecular Ion (M⁺•) |

| 85 | 100 | [CH₃CH₂CH₂CO]⁺ | α-cleavage (loss of •C₃H₇) |

| 71 | 30 | [ (CH₃)₂CHCO]⁺ | α-cleavage (loss of •C₄H₉) |

| 57 | 95 | [C₄H₉]⁺ | Secondary fragmentation or direct cleavage |

| 43 | 60 | [C₃H₇]⁺ | Secondary fragmentation or direct cleavage |

| 41 | 45 | [C₃H₅]⁺ | Further fragmentation |

Fragmentation Pathway Diagram

The logical flow of the fragmentation of this compound is visualized in the following diagram.

Caption: Fragmentation pathway of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry of Ketones

This protocol provides a general procedure for the analysis of ketones like this compound using a gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization source.

4.1. Instrumentation

-

Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

Data acquisition and processing software.

4.2. Reagents and Materials

-

This compound standard.

-

High-purity solvent for sample dilution (e.g., hexane (B92381) or dichloromethane).

-

Helium (carrier gas), 99.999% purity or higher.

4.3. Sample Preparation

-

Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL.

-

Perform serial dilutions to obtain a working solution at a suitable concentration for GC-MS analysis (e.g., 1-10 µg/mL).

4.4. GC-MS Parameters

-

GC Inlet:

-

Injection Mode: Splitless or Split (e.g., 50:1 split ratio).

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Carrier Gas:

-

Helium at a constant flow rate (e.g., 1.0 mL/min).

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 35-350.

-

Scan Rate: 2 scans/second.

-

4.5. Data Analysis

-

Acquire the total ion chromatogram (TIC) and identify the peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum for the identified peak.

-

Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions.

-

Compare the obtained spectrum with a reference spectrum from a database (e.g., NIST) for confirmation.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of 2-Methyl-3-heptanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of 2-Methyl-3-heptanone. It details the expected vibrational modes, a standard experimental protocol for spectral acquisition, and a logical workflow for analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development requiring a thorough understanding of the IR characteristics of this aliphatic ketone.

Introduction to the Infrared Spectroscopy of Ketones

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. These absorptions provide a unique spectral fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure.

This compound, an aliphatic ketone, possesses distinct functional groups—primarily the carbonyl group (C=O) and various sp³-hybridized carbon-hydrogen (C-H) bonds within its methyl, methylene (B1212753), and methine groups. The analysis of its IR spectrum focuses on identifying the characteristic absorption bands associated with the stretching and bending vibrations of these groups.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~1715 | Strong | C=O Stretch | Ketone |

| 2960 - 2850 | Strong | C-H Stretch | -CH₃, -CH₂, -CH (Aliphatic) |

| 1465 | Medium | C-H Bend (Scissoring) | -CH₂- |

| 1375 | Medium | C-H Bend (Symmetric) | -CH₃ |

Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by a few key features:

-

The Carbonyl (C=O) Stretch: The most prominent and diagnostic absorption is expected to be a strong, sharp peak around 1715 cm⁻¹. This is the characteristic stretching vibration of the carbonyl group in a saturated aliphatic ketone. Its high intensity is due to the large change in dipole moment during this vibration.

-

The sp³ C-H Stretches: A series of strong absorption bands are anticipated in the 2960-2850 cm⁻¹ region. These correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (-CH₃), methylene (-CH₂-), and methine (-CH) groups of the molecule.

-

The C-H Bending Vibrations: In the fingerprint region (below 1500 cm⁻¹), one can expect to find absorptions corresponding to various C-H bending (deformation) modes. A band around 1465 cm⁻¹ is typical for the scissoring vibration of methylene groups, while a band around 1375 cm⁻¹ is characteristic of the symmetric bending ("umbrella" mode) of methyl groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a widely used and convenient method for analyzing liquid samples like this compound.

Objective: To obtain a high-quality infrared spectrum of liquid this compound.

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

This compound (liquid sample)

-

Dropper or pipette

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

-

Sample Spectrum Acquisition:

-

Acquire the infrared spectrum of the sample. Typically, a number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum, resulting in the infrared spectrum of this compound.

-

Perform any necessary data processing, such as baseline correction or smoothing, if required.

-

-

Cleaning:

-

After the measurement is complete, clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent. Ensure the crystal is clean and dry for the next user.

-

Mandatory Visualizations

The following diagrams illustrate key aspects of the IR spectroscopy analysis of this compound.

Caption: Workflow for IR Spectroscopy Analysis.

Caption: IR Absorption Correlation for this compound.

An In-depth Technical Guide to the Kovats Retention Index of 2-Methyl-3-heptanone on Polar and Non-polar Columns

This technical guide provides a comprehensive overview of the Kovats retention index for 2-Methyl-3-heptanone, a ketone of interest in various fields, including flavor and fragrance analysis, metabolomics, and industrial chemistry. This document is intended for researchers, scientists, and drug development professionals who utilize gas chromatography (GC) for compound identification and characterization.

Introduction to the Kovats Retention Index

In gas chromatography, the retention time—the time it takes for a compound to pass through the column—is a fundamental parameter. However, it can vary significantly with changes in experimental conditions such as column length, film thickness, diameter, temperature, and carrier gas flow rate.[1][2] To address this variability, the Hungarian chemist Ervin Kováts introduced the retention index system in the 1950s.[1][3] The Kovats retention index (I) converts retention times into system-independent constants by relating the retention time of an analyte to those of n-alkanes, which are used as reference standards.[1][2] The index of an n-alkane is defined as 100 times its carbon number. For instance, n-butane has a Kovats index of 400.[1] This system allows for the comparison of retention data across different laboratories and analytical setups, aiding in the identification of unknown compounds by matching their experimentally determined retention indices with tabulated values.[1]

Kovats Retention Index of this compound

This compound (C₈H₁₆O) is a ketone with the IUPAC name 2-methylheptan-3-one.[4] Its retention behavior in gas chromatography is significantly influenced by the polarity of the stationary phase of the column. This guide presents the Kovats retention indices for this compound on both non-polar and polar columns.

The following tables summarize the experimentally determined Kovats retention indices for this compound on various polar and non-polar stationary phases.

Table 1: Kovats Retention Index of this compound on Non-Polar Columns

| Column Type | Stationary Phase | Temperature (°C) | Kovats Index (I) | Reference |

| Capillary | HP-1 | 110 | 922 | Héberger and Görgényi, 1999[4] |

| Capillary | HP-1 | 90 | 920 | Héberger and Görgényi, 1999[4] |

| Capillary | HP-1 | 70 | 919 | Héberger and Görgényi, 1999[4] |

| Capillary | HP-1 | 50 | 918 | Héberger and Görgényi, 1999[4] |

| Not Specified | Standard non-polar | Not Specified | 913.8 | Predicted[5] |

Table 2: Kovats Retention Index of this compound on Polar Columns

| Column Type | Stationary Phase | Temperature (°C) | Kovats Index (I) | Reference |

| Capillary | HP-Innowax | 110 | 1197.5 | Héberger and Görgényi, 1999[4] |

| Capillary | HP-Innowax | 90 | 1188.1 | Héberger and Görgényi, 1999 |

| Capillary | HP-Innowax | 70 | 1183.4 | Héberger and Görgényi, 1999 |

| Capillary | HP-Innowax | 50 | 1178.7 | Héberger and Görgényi, 1999[4] |

| Not Specified | Standard polar | Not Specified | 1233.1 | Predicted[5] |

| Not Specified | Standard polar | Not Specified | 1164, 1170 | Not Specified[6] |

Experimental Protocol for Kovats Retention Index Determination

The determination of the Kovats retention index involves a standardized gas chromatography experiment. The following protocol outlines the general methodology.

-

Analyte: this compound

-

n-Alkane Standard Mixture: A certified mixture of homologous n-alkanes (e.g., C8-C32) dissolved in a suitable solvent like hexane.[7]

-

Solvent: High-purity solvent for sample dilution (e.g., hexane).

-

Carrier Gas: High-purity inert gas (e.g., Helium, Nitrogen, or Hydrogen).

-

Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

GC Columns:

-

Non-polar: e.g., HP-1 (100% dimethylpolysiloxane)

-

Polar: e.g., HP-Innowax (polyethylene glycol)

-

-

Data Acquisition and Processing Software

-

Injection Mode: Split or splitless

-

Injector Temperature: Typically 250 °C

-

Detector Temperature: Typically 250 °C (for FID)

-

Carrier Gas Flow Rate: Set to an optimal linear velocity for the chosen carrier gas.

-

Temperature Program:

-

Isothermal Analysis: The column temperature is held constant throughout the analysis. This method is suitable for samples with a narrow boiling point range.[8]

-

Temperature-Programmed Analysis: The column temperature is increased according to a defined ramp. This is preferred for complex mixtures with a wide range of boiling points.[8]

-

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. Prepare a separate solution of the n-alkane standard mixture.

-

Analysis of n-Alkanes: Inject the n-alkane standard mixture into the GC system and record the chromatogram. Identify the retention times of each n-alkane.

-

Analysis of the Analyte: Inject the this compound solution under the identical chromatographic conditions used for the n-alkane analysis and record its retention time.

-

Co-injection (Optional): A mixture of the analyte and the n-alkane standard can be injected to improve the accuracy of retention time measurements.

The formula for calculating the Kovats retention index depends on whether the analysis is isothermal or temperature-programmed.

-

Isothermal Analysis: The Kovats index (I) is calculated using the following formula[1][9]: I = 100 * [n + (log(t′r(analyte)) - log(t′r(n))) / (log(t′r(N)) - log(t′r(n)))] Where:

-

t′r is the adjusted retention time (tr - tm, where tm is the hold-up time).

-

n is the carbon number of the n-alkane eluting before the analyte.

-

N is the carbon number of the n-alkane eluting after the analyte.

-

-

Temperature-Programmed Analysis: The formula is simplified to a linear interpolation[9]: I = 100 * [n + (tr(analyte) - tr(n)) / (tr(N)) - tr(n))] Where:

-

tr is the retention time.

-

n is the carbon number of the n-alkane eluting before the analyte.

-

N is the carbon number of the n-alkane eluting after the analyte.

-

Visualizations

The following diagram illustrates the workflow for determining the Kovats retention index.

Caption: Workflow for Kovats Retention Index Determination.

The retention of a compound in gas chromatography is a complex interplay of various factors. The following diagram illustrates the relationship between the analyte's properties, the column's characteristics, and the resulting Kovats retention index.

Caption: Factors Influencing the Kovats Retention Index.

References

- 1. Kovats retention index - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. scispace.com [scispace.com]

- 4. 3-Heptanone, 2-methyl- [webbook.nist.gov]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0032402) [hmdb.ca]

- 6. This compound | C8H16O | CID 25611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. repositum.tuwien.at [repositum.tuwien.at]

- 9. Gas Chromatographic Retention Data [webbook.nist.gov]

Solubility of 2-Methyl-3-heptanone in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 2-methyl-3-heptanone in water and various organic solvents. The information is curated to support research, development, and formulation activities where this ketone is utilized.

Core Quantitative Solubility Data

The solubility of this compound is a critical parameter for its application in various chemical processes, including its use as a solvent, in fragrance formulations, and as an intermediate in organic synthesis. The following table summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Type | Solubility | Temperature (°C) | Remarks |

| Water | Polar Protic | 1371 mg/L | 25 | Estimated value.[1] |

| ~2.22 g/L | Not Specified | Predicted value. | ||

| Ethanol (B145695) | Polar Protic | Miscible | Room Temperature | [2] |

| Fats | Non-polar | Soluble | Not Specified | [2][3] |

| Alcohols | Polar Protic | Soluble | Not Specified | [1][4] |

| Ethers | Polar Aprotic | Soluble | Not Specified | [4] |

| Hexane | Non-polar | Significantly Soluble | Not Specified | [5] |

| Cyclohexane | Non-polar | Significantly Soluble | Not Specified | [5] |

Experimental Protocols for Solubility Determination

While specific experimental procedures for determining the solubility of this compound were not found in the reviewed literature, standardized methods are well-established for such evaluations. The OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105, provides robust protocols for determining water solubility.[6][7][8][9][10] These methods can be adapted for organic solvents.

Flask Method (for solubilities > 10⁻² g/L)

This method is a straightforward approach for determining the solubility of a substance.

-

Preparation: A surplus amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature for a sufficient period to reach equilibrium. A preliminary test can determine the necessary equilibration time.[6][10]

-

Separation: Once equilibrium is achieved, the mixture is allowed to stand, and the undissolved ketone is separated from the saturated solution by centrifugation or filtration.

-

Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or mass spectrometry.

Column Elution Method (for solubilities < 10⁻² g/L)

This method is more suitable for substances with low solubility.

-

Column Preparation: A column is packed with an inert support material coated with an excess of this compound.

-

Elution: The solvent is passed through the column at a slow, constant rate.

-

Sample Collection: The eluate is collected in fractions.

-

Analysis: The concentration of this compound in each fraction is determined. The plateau of the concentration curve represents the saturation solubility.

Logical Relationships in Solubility

The solubility of a compound is governed by the principle of "like dissolves like." this compound possesses a polar carbonyl group and a non-polar alkyl chain, giving it a dual character. This structure dictates its solubility behavior across different solvent classes.

Caption: Solubility of this compound based on solvent polarity.

The diagram above illustrates the relationship between the molecular structure of this compound and its solubility in polar and non-polar solvents. The presence of the polar carbonyl group allows for interactions with polar solvents, leading to some degree of solubility, with miscibility observed in ethanol. Conversely, the significant non-polar alkyl chain results in high solubility in non-polar environments like hydrocarbons and fats.

References

- 1. This compound, 13019-20-0 [thegoodscentscompany.com]

- 2. This compound | C8H16O | CID 25611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. parchem.com [parchem.com]

- 4. chembk.com [chembk.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 7. Water Solubility | Scymaris [scymaris.com]

- 8. oecd.org [oecd.org]

- 9. filab.fr [filab.fr]

- 10. oecd.org [oecd.org]

A Technical Guide to the Odor Profile and Threshold of 2-Methyl-3-heptanone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the odor profile and detection threshold of the volatile organic compound 2-Methyl-3-heptanone. The information presented herein is intended for researchers, scientists, and professionals in the fields of sensory science, flavor and fragrance chemistry, and drug development who require a detailed understanding of this compound's sensory properties and the methodologies used for their determination.

Chemical and Physical Properties

This compound, also known as butyl isopropyl ketone, is a colorless to pale yellow liquid.[1] It is recognized as a trace taste- and odor-causing compound found in natural water and has been identified in various foods, including muscadine grapes, cooked chicken, and wine.[1] A summary of its key chemical and physical properties is provided in the table below.

| Property | Value |

| CAS Number | 13019-20-0 |

| Molecular Formula | C8H16O |

| Molecular Weight | 128.21 g/mol |

| Boiling Point | 158-160 °C |

| Density | 0.816 g/mL at 25 °C |

| Solubility in Water | 1371 mg/L at 25 °C (estimated) |

| Vapor Pressure | 2.526 mmHg at 25 °C (estimated) |

Odor Profile and Threshold

The odor of this compound is primarily characterized as fruity, with additional green and leafy nuances.[2] The perception of its odor is dependent on its concentration. A detailed breakdown of its odor profile at different concentrations is essential for its application in flavor and fragrance formulations.

| Concentration | Odor Descriptors |

| High Concentration (neat) | Fruity, Green, Leafy[2] |

| Low Concentration (in water) | Fruity, Herbal, Green |

The odor threshold is a critical parameter for understanding the potency of an odorant. For this compound, the odor detection threshold in water has been reported to be in the range of 0.024 to 0.058 parts per million (ppm) .[1]

Experimental Protocols

The determination of the odor profile and threshold of a volatile compound like this compound requires rigorous and standardized experimental methodologies. The following sections detail the protocols for sensory analysis and instrumental techniques.

Odor Threshold Determination (ASTM E679-19)

The odor threshold of this compound in a given medium (e.g., water, air) is determined using a standardized forced-choice ascending concentration series method, as outlined in ASTM E679-19, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits".[3][4]

Objective: To determine the lowest concentration of this compound that can be reliably detected by a sensory panel.

Materials:

-

High-purity this compound (≥99%)

-

Odor-free water or other specified solvent/medium

-

Glassware (volumetric flasks, pipettes, sniffing bottles with Teflon-lined caps)

-

A panel of trained sensory assessors (typically 8-12 members)

Procedure:

-

Panelist Screening and Training: Panelists are screened for olfactory acuity and trained to recognize and describe the odor of this compound.

-

Sample Preparation: A stock solution of this compound is prepared in the desired medium. A series of dilutions, typically in ascending order of concentration with a constant dilution factor (e.g., 1:2 or 1:3), is prepared from the stock solution.

-

Presentation: For each concentration level, three samples are presented to each panelist: two blanks (medium only) and one sample containing this compound. This is known as a "triangle test." The order of presentation is randomized for each panelist.

-

Evaluation: Panelists are instructed to sniff each sample and identify the one that is different from the other two. This is a forced-choice method, meaning a choice must be made, even if it is a guess.

-

Data Collection: The responses of each panelist at each concentration level are recorded.

-

Threshold Calculation: The individual threshold for each panelist is typically calculated as the geometric mean of the last concentration missed and the first concentration correctly identified. The group threshold is then calculated as the geometric mean of the individual thresholds.

Odor Profile Characterization (Gas Chromatography-Olfactometry)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to separate and identify odor-active compounds in a sample.[5] A human assessor acts as a sensitive detector to describe the odor of each compound as it elutes from the gas chromatograph.

Objective: To identify and describe the specific odor characteristics of this compound.

Instrumentation:

-

Gas Chromatograph (GC) with a flame ionization detector (FID) and an olfactometry port (sniffing port).

-

Capillary column suitable for the separation of volatile compounds (e.g., DB-5 or equivalent).

-

Sample introduction system (e.g., split/splitless injector).

Procedure:

-

Sample Preparation: A solution of this compound in a suitable solvent (e.g., dichloromethane) is prepared.

-

GC Analysis: A small volume of the sample is injected into the GC. The oven temperature is programmed to separate the volatile compounds.

-

Olfactometry: The effluent from the GC column is split between the FID and the sniffing port. A trained sensory panelist sniffs the effluent from the sniffing port and provides a description of the odor, its intensity, and its duration for each eluting compound.

-

Data Analysis: The retention time of the odor event is matched with the peak from the FID to identify the compound responsible for the odor. The odor descriptors are compiled to create a detailed odor profile.

Signaling Pathway and Experimental Workflows

The perception of odor begins with the interaction of an odorant molecule with olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs). While the specific olfactory receptor for this compound has not been definitively identified, the general signaling pathway for aliphatic ketones is understood to follow the canonical olfactory signal transduction cascade.

References

- 1. Distinct odorant receptor response patterns to aliphatic odorants in freely behaving mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. store.astm.org [store.astm.org]

- 5. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers of Methyl-heptanone: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of methyl-heptanone, compounds of interest in various fields, including flavor and fragrance science, pheromone research, and as intermediates in organic synthesis. This document details their basic physical and chemical properties, outlines key synthetic methodologies, and describes standard characterization techniques.

Structural Isomers of Methyl-heptanone

Methyl-heptanone (C₈H₁₆O) possesses a number of structural isomers, which are categorized based on the position of the carbonyl group (ketone) on the heptane (B126788) backbone and the location of the methyl substituent. The primary heptanone structures are 2-heptanone, 3-heptanone, and 4-heptanone. The addition of a methyl group to these parent structures gives rise to a variety of isomers, each with unique properties.

A logical breakdown of the isomers is presented below:

Physicochemical Properties

The physical properties of methyl-heptanone isomers vary depending on the substitution pattern. These properties are crucial for their separation, purification, and application. A summary of available data is presented in the following tables.

Methyl-2-heptanone Isomers

| Property | 3-Methyl-2-heptanone | 4-Methyl-2-heptanone | 5-Methyl-2-heptanone | 6-Methyl-2-heptanone |

| CAS Number | 2371-19-9[1] | 6137-06-0[2] | 18217-12-4[3] | 928-68-7[4] |

| Molecular Weight ( g/mol ) | 128.21[1] | 128.21[5] | 128.21[3] | 128.21[6] |

| Boiling Point (°C) | 157.85[1] | 159.93[2] | 167.5[7] | 170-171[4] |

| Density (g/mL at 20°C) | 0.8218[1] | ~0.815 (est.) | 0.811[7] | 0.8151 (at 20/4°C)[4] |

| Refractive Index (n²⁰/D) | 1.4172[1] | ~1.415 (est.) | 1.409[7] | 1.4162[4] |

| Flash Point (°C) | 44.6[1] | 44.6[2] | 44.6[7] | 44.44 |

| Melting Point (°C) | -32.24 (est.)[1] | - | -32.24 (est.)[7] | -32.24 (est.)[6] |

Methyl-3-heptanone Isomers

| Property | This compound | 4-Methyl-3-heptanone | 5-Methyl-3-heptanone | 6-Methyl-3-heptanone |

| CAS Number | 13019-20-0[8] | 6137-11-7 | 541-85-5[9] | 624-42-0[10] |

| Molecular Weight ( g/mol ) | 128.21[8] | 128.21 | 128.21[9] | 128.21[10] |

| Boiling Point (°C) | 158-160[8] | 156-157 | 157-162[9] | ~160 |

| Density (g/mL at 25°C) | 0.816[8] | ~0.815 | 0.820-0.824 (at 20°C)[9] | ~0.812 |

| Refractive Index (n²⁰/D) | 1.411[8] | 1.416 | 1.414 (at 20°C)[11] | ~1.414 |

| Flash Point (°C) | 43[8] | - | 59[9] | - |

| Melting Point (°C) | - | - | -57[12] | - |

Methyl-4-heptanone Isomers

| Property | 2-Methyl-4-heptanone | 3-Methyl-4-heptanone |

| CAS Number | 626-33-5[13] | 15726-15-5[14] |

| Molecular Weight ( g/mol ) | 128.21[13] | 128.21[14] |

| Boiling Point (°C) | 155[13] | 158-160[14] |

| Density (g/mL) | ~0.812 | 0.81[14] |

| Refractive Index (n²⁰/D) | ~1.412 | ~1.415 |

| Flash Point (°C) | - | - |

| Melting Point (°C) | - | -80[14] |

Experimental Protocols

Detailed methodologies for the synthesis of specific methyl-heptanone isomers are provided below. These protocols are representative of common synthetic strategies employed for the preparation of these ketones.

Synthesis of (±)-4-Methyl-3-heptanone

This synthesis proceeds via a two-step sequence involving a Grignard reaction to form the precursor alcohol, followed by oxidation to the desired ketone.[9]

Step 1: Preparation of (±)-4-Methyl-3-heptanol

-

Apparatus: A dry 200-mL round-bottom flask equipped with a reflux condenser, a calcium chloride drying tube, and a magnetic stirring bar.

-

Reagents:

-

Magnesium shavings: 7.3 g (0.30 mol)

-

Dry diethyl ether: 100 mL

-

2-Bromopentane (B28208): 2.4 g (0.016 mol)

-

Propanal (distilled immediately before use)

-

Methyl iodide (optional, as initiator)

-

Iodine crystal (optional, as initiator)

-

5% aqueous NaOH

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To the flask, add the magnesium shavings and 100 mL of dry diethyl ether.

-

Assemble the apparatus and add 2.4 g of 2-bromopentane through the top of the condenser.

-

Commence stirring. If the Grignard reaction does not initiate within 5 minutes, add a few drops of methyl iodide and a crystal of iodine.

-

Once the reaction has started, a solution of propanal in dry diethyl ether is added dropwise to the Grignard reagent.

-

After the addition is complete, the reaction mixture is stirred for an additional 15 minutes.

-

The reaction is quenched by the slow addition of water, followed by a 10% solution of hydrochloric acid until the inorganic salts dissolve.

-

The organic layer is separated, washed with 50 mL of 5% aqueous NaOH, and dried over anhydrous magnesium sulfate.

-

The ether is removed by evaporation, and the resulting crude alcohol is purified by distillation.

-

Step 2: Oxidation to (±)-4-Methyl-3-heptanone

-

Apparatus: A 250-mL Erlenmeyer flask and a 250-mL separatory funnel.

-

Reagents:

-

(±)-4-Methyl-3-heptanol: 13.9 g (0.107 mol)

-

Sodium dichromate

-

Concentrated sulfuric acid

-

10% sodium hydroxide (B78521) solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Prepare a solution of sodium dichromate in water and carefully add concentrated sulfuric acid.

-

Cool the oxidizing mixture in an ice bath.

-

Slowly add the 4-methyl-3-heptanol (B77350) to the stirred oxidizing mixture. The color of the reaction mixture should change from orange to green.

-

After the addition, continue stirring for an additional 15 minutes.

-

Transfer the reaction mixture to a separatory funnel.

-

Isolate the organic layer and wash it with four 50-mL portions of 10% sodium hydroxide solution.

-

Dry the organic layer with anhydrous magnesium sulfate.

-

Remove the ether by heating on a steam bath to yield the crude ketone.

-

Purify the 4-methyl-3-heptanone by distillation (boiling point 156-157°C at 745 mm).[9] The expected yield is approximately 51%.[9]

-

Synthesis of 2-Methyl-4-heptanone

This synthesis also involves a Grignard reaction to form the alcohol intermediate, which is then oxidized.[13]

Step 1: Preparation of 2-Methyl-4-heptanol (B13450)

-

Apparatus: A 100-mL three-necked flask equipped with a dropping funnel, a reflux condenser with a CaCl₂ tube, a stopper, and a magnetic stirring bar. All glassware should be dried in an oven at 80°C overnight. The reaction is performed under a nitrogen atmosphere.

-

Reagents:

-

1-Chloro-2-methylpropane (B167039) (dried over Na₂SO₄): 4.81 g (5.45 mL, 52.0 mmol)

-

Activated magnesium: 1.9 g (78 mmol)

-

Iodine crystals

-

Dry diethyl ether (distilled from P₂O₅)

-

Butanal (fractionally distilled, bp 75-76°C): 2.40 g (2.94 mL, 33.3 mmol)

-

5% aqueous HCl

-

-

Procedure:

-

Flush the flask with nitrogen.

-

Add the activated magnesium and a few crystals of iodine to the flask.

-

Charge the dropping funnel with a solution of 1-chloro-2-methylpropane in 30 mL of dry ether.

-

Sublime the iodine onto the magnesium turnings using a heating gun.

-

Add the 1-chloro-2-methylpropane solution dropwise at a rate that maintains a gentle reflux. The reaction mixture will turn a gray/brown color.

-

After the addition is complete, cool the solution to room temperature.

-

Add a solution of butanal in 10 mL of anhydrous ether dropwise with stirring. After the addition, reflux the mixture for an additional 20 minutes.

-

Carefully add 5 mL of water dropwise, followed by 35 mL of 5% aqueous HCl.

-

Decant the solution from the remaining magnesium, wash the magnesium with ether, and combine the organic phases.

-

Separate the layers and wash the ethereal solution with 30 mL of 5% aqueous NaOH and dry over Na₂SO₄.

-

Remove the ether using a rotary evaporator to obtain the crude 2-methyl-4-heptanol.

-

Step 2: Oxidation to 2-Methyl-4-heptanone

-

Apparatus: A 100-mL three-necked flask with a dropping funnel, a CaCl₂ tube, a stopper, and a magnetic stirring bar.

-

Reagents:

-

2-Methyl-4-heptanol: 2.00 g (15.3 mmol)

-

Acetic acid: 10 mL

-

Aqueous 2.1 M NaOCl solution: 14.5 mL

-

Dichloromethane

-

Saturated NaHCO₃ solution

-

5% NaHSO₃ solution

-

-

Procedure:

-

Charge the flask with a solution of 2-methyl-4-heptanol in acetic acid and place it in a cold water bath.

-

Add the NaOCl solution dropwise over 30 minutes, keeping the temperature between 15-25°C.

-

After the addition, remove the water bath and continue stirring for 1.5 hours.

-

Add 50 mL of water and extract the product twice with 60 mL of dichloromethane.

-

Combine the organic layers and wash them twice with saturated NaHCO₃ solution and twice with 5% NaHSO₃ solution.

-

Dry the organic layer and remove the solvent to yield the crude 2-methyl-4-heptanone.

-

Synthesis of 6-Methyl-2-heptanone

6-Methyl-2-heptanone can be prepared by the controlled hydrogenation of methylheptenone.[6] An alternative industrial process involves the cross-aldolization of acetone (B3395972) with isovaleraldehyde (B47997) in the presence of a basic substance to form 4-hydroxy-6-methylheptan-2-one, which is subsequently hydrogenated under dehydration conditions.[15]

A general laboratory procedure based on the aldol (B89426) condensation and subsequent hydrogenation is as follows:

-

Step 1: Aldol Condensation of Isovaleraldehyde and Acetone

-

In a reaction vessel, isovaleraldehyde is reacted with an excess of acetone in the presence of an aqueous solution of a base, such as sodium hydroxide. The reaction is typically carried out at a controlled temperature to favor the formation of the aldol adduct, 4-hydroxy-6-methylheptan-2-one.

-

-

Step 2: Dehydration and Hydrogenation

-

The crude product from the aldol condensation, containing 4-hydroxy-6-methylheptan-2-one, is then subjected to hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst and a dehydrating agent (e.g., an acid catalyst) under a hydrogen atmosphere. This one-pot reaction effects both the dehydration of the β-hydroxy ketone to the corresponding enone and the subsequent reduction of the double bond to yield 6-methyl-2-heptanone. The reaction is typically carried out at elevated temperature and pressure.[15]

-

The final product is isolated by filtration to remove the catalyst, followed by distillation.

-

Analytical Characterization

The identification and characterization of methyl-heptanone isomers are typically achieved using a combination of spectroscopic and chromatographic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating the different isomers and identifying them based on their unique mass spectra and retention times.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous structural elucidation.[1]

-

Infrared (IR) Spectroscopy: The presence of a strong absorption band in the region of 1700-1725 cm⁻¹ is characteristic of the carbonyl group (C=O) in a ketone, confirming the functional group present in all methyl-heptanone isomers.

Below is a workflow for the characterization of a synthesized methyl-heptanone isomer:

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 5-METHYL-3-HEPTANONE(541-85-5) 1H NMR spectrum [chemicalbook.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. US20020128517A1 - Process for the production of 6-methylheptanone - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. dasher.wustl.edu [dasher.wustl.edu]

- 10. 4-Heptanone, 3-methyl- [webbook.nist.gov]

- 11. 3-Heptanone, 2-methyl- [webbook.nist.gov]

- 12. pure.rug.nl [pure.rug.nl]

- 13. 6-METHYL-2-HEPTANONE(928-68-7) 1H NMR spectrum [chemicalbook.com]

- 14. EP0765853B1 - Process for preparing 6-methylheptan-2-one - Google Patents [patents.google.com]

- 15. US6417406B1 - Process for the production of 6-methyl heptanone - Google Patents [patents.google.com]

The Role of C8H16O Ketones in Flavor Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction